molecular formula C13H9NO5 B14213349 N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide CAS No. 534583-79-4

N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide

Cat. No.: B14213349
CAS No.: 534583-79-4
M. Wt: 259.21 g/mol
InChI Key: GXZWBXVPSWOXQN-UHFFFAOYSA-N
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Description

N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a 7-oxabicyclo[4.1.0]heptane ring system, which is fused with a benzamide moiety. The compound’s structure includes both an epoxide and a ketone functional group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide typically involves the reaction of a suitable precursor with a benzamide derivative. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

    Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. Its ability to form covalent bonds with biomolecules makes it a useful probe in biochemical assays.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the benzamide moiety can interact with specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide: This compound shares a similar bicyclic structure but differs in the substituent attached to the nitrogen atom.

    Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another compound with a related bicyclic system, used in different chemical applications.

Uniqueness

N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide is unique due to the presence of both an epoxide and a benzamide moiety in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

CAS No.

534583-79-4

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide

InChI

InChI=1S/C13H9NO5/c15-7-3-1-6(2-4-7)13(18)14-8-5-9(16)11-12(19-11)10(8)17/h1-5,11-12,15H,(H,14,18)

InChI Key

GXZWBXVPSWOXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=O)C3C(C2=O)O3)O

Origin of Product

United States

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